2-(Trifluoromethoxy)terephthalic acid

描述

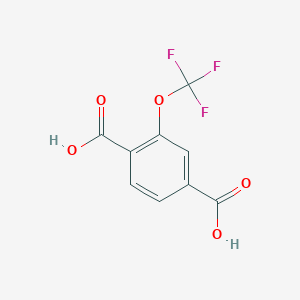

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethoxy)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O5/c10-9(11,12)17-6-3-4(7(13)14)1-2-5(6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTIYBRREAGBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380489 | |

| Record name | 2-(trifluoromethoxy)terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-21-4 | |

| Record name | 2-(trifluoromethoxy)terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(trifluoromethoxy)terephthalic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethoxy)terephthalic acid, a fluorinated aromatic dicarboxylic acid of interest in medicinal chemistry and materials science. The document collates available data on its identity, and predicted physicochemical characteristics. Detailed, generalized experimental protocols for the determination of key parameters such as melting point, acid dissociation constant (pKa), and solubility are presented to aid in the empirical validation of these properties. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the process of physicochemical characterization and the interplay of these properties in the context of drug development.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₉H₅F₃O₅. The presence of both a trifluoromethoxy group and two carboxylic acid functionalities imparts unique electronic and steric properties, making it a valuable building block in the synthesis of novel compounds. An in-depth understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as drug design, where properties like solubility and pKa are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 175278-21-4[1] |

| Molecular Formula | C₉H₅F₃O₅[1] |

| Molecular Weight | 250.13 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)C(=O)O[1] |

| InChI Key | VVTIYBRREAGBBA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the available, largely predicted, physicochemical data for this compound. These values provide initial estimates and should be confirmed through experimental validation for any critical applications.

| Property | Value | Source |

| Melting Point | 270-272 °C | Predicted |

| Boiling Point | 53-55 °C at 15 mmHg | Predicted |

| Density | 1.614 ± 0.06 g/cm³ | Predicted |

| pKa | 2.51 ± 0.36 | Predicted |

| Solubility | DMSO (Slightly), Methanol (Slightly) | Experimental observation |

| Physical Form | Solid, Pale Yellow to Light Yellow | Experimental observation |

Experimental Protocols

The following sections outline generalized, standard laboratory procedures for the experimental determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point and then increased at a slower rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range. For a pure compound, this range is typically narrow.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of a compound in a given solvent. For a dicarboxylic acid like this compound, two pKa values would be expected.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first pKa will be at the midpoint of the first buffer region, and the second pKa will be at the midpoint of the second buffer region.

Aqueous Solubility Determination

Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 25 °C or 37 °C).

-

Agitation: The resulting suspension is agitated in a mechanical shaker or stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Phase Separation: After reaching equilibrium, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and application of new chemical entities.

Caption: A general workflow for the physicochemical characterization of a new chemical entity.

Caption: The relationship between key physicochemical properties and ADME/Tox outcomes.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the quantitative data is currently based on computational predictions, the outlined experimental protocols offer a clear path for empirical validation. The provided workflows visually articulate the systematic approach required for the characterization of new chemical entities and highlight the critical role of physicochemical properties in the broader context of drug discovery and development. For researchers and scientists working with this compound, this guide serves as a valuable resource for initiating further investigation and application.

References

Elucidation of the Chemical Structure: A Technical Guide to 2-(Trifluoromethoxy)benzene-1,4-dicarboxylic Acid

Introduction

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document outlines a standard approach based on established analytical techniques and data from structurally analogous compounds, primarily 2-(trifluoromethyl)benzene-1,4-dicarboxylic acid.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

The compound, 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid, also known as 2-(trifluoromethoxy)terephthalic acid, has a molecular formula of C9H5F3O5 and a molecular weight of approximately 250.13 g/mol .[3][4] Its structure consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and a trifluoromethoxy group at position 2. The precise characterization of this structure is paramount for understanding its chemical properties and potential applications.

1. Proposed Structure Elucidation Workflow

The definitive identification of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid necessitates a multi-faceted analytical approach. A logical workflow ensures that orthogonal data is collected to unambiguously confirm the molecular structure.

2. Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality data for structure elucidation.

2.1 Elemental Analysis

Elemental analysis provides the empirical formula of the compound by determining the percentage composition of its constituent elements.

-

Protocol: A sample of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid is weighed into a tin capsule and combusted at high temperatures in a stream of oxygen. The resulting gases (CO2, H2O, N2, and SO2) are separated by gas chromatography and quantified using a thermal conductivity detector. The percentages of carbon, hydrogen, nitrogen, and sulfur are then calculated. Oxygen content is typically determined by pyrolysis in the absence of oxygen.

2.2 Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

-

Protocol: A dilute solution of the sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonia to facilitate ionization. The ionized molecules are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared light, and the resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.

2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1H NMR, 13C NMR, and 19F NMR are particularly important for this compound.

-

Protocol: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O with NaOD). The solution is placed in an NMR tube and subjected to a strong magnetic field in the NMR spectrometer. For 1H NMR, the chemical shifts, integration, and coupling patterns of the proton signals are analyzed. For 13C NMR, the chemical shifts of the carbon signals are determined. 19F NMR is used to observe the fluorine atoms in the trifluoromethoxy group.

3. Data Presentation

The following tables summarize the expected quantitative data from the analytical techniques described above.

Table 1: Elemental Analysis Data

| Element | Theoretical Percentage (%) |

| Carbon (C) | 43.22 |

| Hydrogen (H) | 2.01 |

| Fluorine (F) | 22.78 |

| Oxygen (O) | 32.00 |

Table 2: Mass Spectrometry Data

| Ion | Expected m/z |

| [M-H]- | 249.00 |

| [M+Na]+ | 273.00 |

Table 3: FTIR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| 1300-1200 | C-O stretch and O-H bend |

| 1250-1000 | C-F stretch (trifluoromethoxy) |

Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 2H | -COOH |

| ~8.1 | Doublet | 1H | Aromatic H |

| ~7.9 | Doublet | 1H | Aromatic H |

| ~7.7 | Singlet | 1H | Aromatic H |

Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~166 | -COOH |

| ~148 (quartet, J ≈ 30 Hz) | C-OCF₃ |

| ~135 | Aromatic C |

| ~132 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~122 | Aromatic C |

| ~120 (quartet, J ≈ 260 Hz) | -OCF₃ |

Table 6: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -58 | Singlet | -OCF₃ |

4. Signaling Pathways and Biological Activity

Currently, there is no readily available information in the scientific literature regarding the biological activity or associated signaling pathways of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid. Further research would be required to investigate its potential pharmacological effects.

The structure elucidation of 2-(trifluoromethoxy)benzene-1,4-dicarboxylic acid can be confidently achieved through a systematic application of modern analytical techniques. The combination of elemental analysis, mass spectrometry, FTIR, and multinuclear NMR spectroscopy provides complementary data that, when analyzed together, can unambiguously confirm the molecular structure of the compound. The data presented in this guide, though based on predictions and analogies to similar compounds, serves as a robust framework for researchers undertaking the characterization of this and other novel chemical entities.

References

- 1. 2-(Trifluoromethyl)benzene-1,4-dicarboxylic acid | C9H5F3O4 | CID 14203332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 1483-47-2 | 2-(Trifluoromethyl)terephthalic acid [synthonix.com]

- 3. This compound(175278-21-4) 1H NMR [m.chemicalbook.com]

- 4. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 2-(trifluoromethoxy)terephthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)terephthalic acid, a fluorinated organic compound with significant potential in medicinal chemistry. This document details its chemical properties, and outlines its role as a key intermediate in the development of therapeutic agents, particularly factor Xa inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic dicarboxylic acid. Its chemical structure is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4 (terephthalic acid scaffold) and a trifluoromethoxy group at position 2.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₉H₅F₃O₅ |

| Molecular Weight | 250.13 g/mol [1][2] |

| CAS Number | 175278-21-4[1][2] |

| Appearance | Pale yellow to light yellow solid |

| Melting Point | 270-272 °C |

| Solubility | Slightly soluble in DMSO and Methanol |

Synthesis and Purification

Purification of the final compound is crucial for its use in pharmaceutical applications. Common purification techniques for terephthalic acid derivatives include:

-

Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system, potentially a mixture of acetic acid, water, and an organic co-solvent, can be employed to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the purified acid.

-

Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, an aqueous solution of a salt of the terephthalic acid can be washed with an organic solvent like n-butanol or benzyl alcohol to remove organic impurities.[3]

-

Reactive Crystallization: This technique involves the formation of a metal-organic framework (MOF) to selectively crystallize the terephthalic acid from a mixture of impurities. The MOF can then be disassembled to yield the purified acid.[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

Table 2: Analytical Methods for Characterization

| Method | Purpose | Typical Observations |

| ¹H NMR | Structural elucidation and confirmation | Aromatic proton signals in the characteristic downfield region.[5] |

| ¹³C NMR | Structural elucidation and confirmation | Signals corresponding to the carboxylic acid carbons, aromatic carbons, and the trifluoromethoxy carbon. |

| HPLC | Purity assessment and quantification | A single major peak corresponding to the target compound, with minimal impurity peaks. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight. |

Role in Drug Development: A Precursor to Factor Xa Inhibitors

The primary interest in this compound within the pharmaceutical industry lies in its potential as a building block for the synthesis of Factor Xa (FXa) inhibitors .[6][7] FXa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.

The Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in converting prothrombin to thrombin, the final enzyme that cleaves fibrinogen to form fibrin monomers, which polymerize to form a stable clot.

Diagram 1: The Coagulation Cascade

References

- 1. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. US3646124A - Process for purification of terephthalic acid or its salt - Google Patents [patents.google.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. This compound(175278-21-4) 1H NMR [m.chemicalbook.com]

- 6. Tetrahydro-isoquinoline-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The design and synthesis of noncovalent factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical pKa Prediction for 2-(trifluoromethoxy)terephthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical prediction of the acid dissociation constants (pKa) of 2-(trifluoromethoxy)terephthalic acid. It includes a comparative analysis of predicted and experimental pKa values of related compounds, detailed experimental protocols for pKa determination, and a discussion of the relevant biological context of this molecule as a potential scaffold for Factor Xa inhibitors.

Introduction

This compound is a substituted aromatic dicarboxylic acid. The prediction of its pKa values is crucial for understanding its physicochemical properties, such as solubility and lipophilicity, which in turn influence its behavior in biological systems. The presence of both a strongly electron-withdrawing trifluoromethoxy group and two carboxylic acid functionalities on the benzene ring presents an interesting case for studying the interplay of electronic effects on acidity.

Theoretical pKa Prediction

The pKa values of this compound can be theoretically estimated using various computational methods. These methods range from empirical and semi-empirical approaches to more rigorous quantum mechanical calculations.

Computational Software: Several software packages are widely used for pKa prediction.[1] These programs often utilize a combination of algorithms, including those based on the Hammett equation, quantitative structure-property relationships (QSPR), and quantum chemical calculations.[2][3][4] For this compound, a predicted pKa value of 2.51 ± 0.36 has been reported.[5] This value likely corresponds to the first dissociation (pKa1), which is expected to be more acidic due to the electronic influence of the trifluoromethoxy group.

Hammett Equation: The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[6][7][8] It can be used to estimate the pKa of a substituted benzoic acid based on the pKa of benzoic acid and the substituent constant (σ). The trifluoromethoxy group is known to be strongly electron-withdrawing, which would be reflected in a positive σ value, leading to a decrease in the pKa (increased acidity) compared to the parent terephthalic acid.

Density Functional Theory (DFT): DFT calculations can provide a more fundamental prediction of pKa values by calculating the free energy change of the deprotonation reaction in a simulated solvent environment.[9] This method can account for the specific electronic and steric effects of the substituents and their positions on the aromatic ring.

Data Presentation: pKa Values of this compound and Related Compounds

The following table summarizes the predicted pKa value for this compound and the experimental pKa values for the parent compound, terephthalic acid, and other relevant substituted benzoic acids. This data allows for a comparative analysis of the electronic effects of different substituents.

| Compound | pKa1 | pKa2 | Method |

| This compound | 2.51 ± 0.36 | Not Reported | Predicted |

| Terephthalic acid | 3.51 - 3.54 | 4.46 | Experimental |

| Benzoic acid | 4.20 | - | Experimental |

| 3-(Trifluoromethyl)benzoic acid | 3.71 | - | Experimental |

| 4-(Trifluoromethyl)benzoic acid | 3.76 | - | Experimental |

| 2-Fluorobenzoic acid | 3.27 | - | Experimental |

| 3-Fluorobenzoic acid | 3.86 | - | Experimental |

| 4-Fluorobenzoic acid | 4.14 | - | Experimental |

Note: The predicted pKa for this compound is likely the first dissociation constant (pKa1).

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for validating theoretical predictions and for characterizing the physicochemical properties of a compound. The following are detailed methodologies for two common experimental techniques for pKa determination of dicarboxylic acids.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[3][10][11][12][13][14]

Principle: A solution of the analyte is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed.

Materials and Equipment:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

High-purity water (deionized or distilled)

-

This compound sample

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in high-purity water. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, and the pKa in the mixed solvent system can be extrapolated to pure water.

-

Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the temperature of the experiment.

-

Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., 0.1 M). Immerse the calibrated pH electrode in the solution.

-

Titration: Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) plots can be used to accurately determine the equivalence points. The pKa1 is the pH at the midpoint between the start of the titration and the first equivalence point, and the pKa2 is the pH at the midpoint between the first and second equivalence points.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[12][14][15][16][17][18][19][20]

Principle: The absorbance of a solution of the analyte is measured at a fixed wavelength over a range of pH values. The pKa is determined from the inflection point of the sigmoidal curve obtained by plotting absorbance versus pH. For a dicarboxylic acid, it may be possible to determine both pKa values if the two ionization steps result in distinct spectral changes.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, covering a range from approximately two pH units below the expected pKa1 to two pH units above the expected pKa2.

-

Preparation of Sample Solutions: Prepare a set of solutions by adding a small, constant volume of the stock solution of this compound to each of the buffer solutions to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0).

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify the wavelength(s) of maximum absorbance change upon ionization. Then, measure the absorbance of each solution at the selected analytical wavelength(s).

-

Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The resulting data is fitted to the appropriate form of the Henderson-Hasselbalch equation to determine the pKa values. The pKa corresponds to the pH at the midpoint of the absorbance change. For a dicarboxylic acid, a biphasic sigmoidal curve may be observed, from which both pKa values can be extracted.

Mandatory Visualization: Biological Context as a Factor Xa Inhibitor Scaffold

One of the potential applications of this compound and its derivatives is in the development of Factor Xa inhibitors . Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.[2][15][17][21]

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot.[1][10][11][16] It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway by converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin.

The following diagrams illustrate the logical workflow of pKa prediction and the signaling pathway of the coagulation cascade, highlighting the role of Factor Xa and its inhibition.

Caption: Workflow for theoretical pKa prediction.

Caption: The coagulation cascade and Factor Xa inhibition.

Conclusion

The theoretical prediction of the pKa of this compound, supported by experimental data from related compounds, provides valuable insights into its acidic properties. The strong electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity of the carboxylic acid groups compared to the parent terephthalic acid. Understanding these properties is fundamental for its potential application in drug development, particularly as a scaffold for the design of novel Factor Xa inhibitors. The provided experimental protocols offer robust methods for the empirical determination of its pKa values, which is crucial for the validation of theoretical models and for further research and development.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. The Coagulation Cascade | Mackman Lab [med.unc.edu]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. ijper.org [ijper.org]

- 10. iaeg.com [iaeg.com]

- 11. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 12. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]

- 13. The role of factor Xa inhibitors in venous thromboembolism treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 16. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 17. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 18. Novel direct factor IIa and Xa inhibitors: mechanisms of action and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Factor Xa (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 21. Back to basics: the coagulation pathway [bloodresearch.or.kr]

Solubility Profile of 2-(Trifluoromethoxy)terephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility of 2-(Trifluoromethoxy)terephthalic Acid

Currently, there is a lack of specific quantitative data on the solubility of this compound in various organic solvents in publicly accessible databases and scientific literature. Safety data sheets for the compound indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to influence the polarity and crystal lattice energy of the molecule compared to its parent compound, terephthalic acid, which will, in turn, affect its solubility profile. Researchers are encouraged to perform experimental solubility studies to ascertain precise quantitative values in solvents relevant to their work.

Solubility of Terephthalic Acid (CAS No. 100-21-0) in Organic Solvents

As a proxy, the solubility of the parent compound, terephthalic acid, is presented below. Terephthalic acid is known to be sparingly soluble in water and many common organic solvents at room temperature.[1] Its solubility generally increases with temperature.[1] The data in the following table has been compiled from various sources to provide a comparative overview.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Dimethyl Sulfoxide (DMSO) | 25 | 19.0[2] |

| Dimethylformamide (DMF) | 25 | 6.7[2] |

| Methanol | 25 | 0.1[2] |

| Glacial Acetic Acid | 25 | 0.013[2] |

| Water | 20 | 0.0015[2] |

| N-Methyl-2-pyrrolidone (NMP) | Data not available at 25°C | - |

Note: The solubility of terephthalic acid can be influenced by factors such as the presence of impurities and the crystalline form of the solid.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5] This protocol is suitable for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be established, this guide provides essential foundational knowledge for researchers. The qualitative information and the solubility data of the parent compound, terephthalic acid, offer a starting point for solvent selection. The detailed experimental protocol for the shake-flask method equips scientists with a robust methodology to determine the precise solubility of this compound in their solvents of interest, facilitating its application in drug development and other research areas.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential therapeutic context of 2-(trifluoromethoxy)terephthalic acid. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable methodologies.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of the trifluoromethoxy group significantly influences its electronic and steric properties, making it a compound of interest in medicinal chemistry.[1][2] Key quantitative data are summarized below.

| Property | Value | Source |

| Melting Point | 270-272°C | |

| Molecular Formula | C9H5F3O5 | [3] |

| Molecular Weight | 250.13 g/mol | [3] |

| CAS Number | 175278-21-4 | [3] |

| Appearance | Solid | |

| pKa (Predicted) | 2.51 ± 0.36 | |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

Experimental Protocols

Melting Point Determination Protocol (Adapted for Aromatic Carboxylic Acids)

This protocol outlines a standard laboratory procedure for accurately determining the melting point of a solid organic compound like this compound.[7][8][9][10]

Materials:

-

This compound sample (must be dry and in powdered form)[8][10]

-

Melting point apparatus (e.g., Mel-Temp® or similar)[7]

-

Mortar and pestle (if sample is not a fine powder)[8]

-

Thermometer (calibrated)[7]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[8][10]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[7]

-

Initial Rapid Heating: If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Observe the temperature at which the sample melts.[10]

-

Accurate Melting Point Determination: Allow the apparatus to cool. Prepare a new sample in a fresh capillary tube. Heat the sample rapidly to about 15-20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C per minute.[7]

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.[9]

-

Post-Measurement: Turn off the heating apparatus and allow it to cool. Dispose of the used capillary tube in the designated glass waste container.

Potential Therapeutic Application: Factor Xa Inhibition

While no specific signaling pathways for this compound have been detailed in the literature, its structural motifs are of interest in drug design. The trifluoromethoxy group can enhance metabolic stability and cell permeability.[1] Terephthalic acid derivatives have been investigated as inhibitors of various enzymes. One notable application for similar structures is the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[11][12][13]

The Coagulation Cascade and Factor Xa

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. It consists of two primary pathways, the intrinsic and extrinsic pathways, which converge on the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in converting prothrombin to thrombin, which in turn converts fibrinogen to fibrin, the primary component of a blood clot.[11] Direct Factor Xa inhibitors are a class of anticoagulants that bind to Factor Xa and block its activity, thereby preventing the formation of thrombin and subsequent fibrin clots.[12][14][15]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. Terephthalic acid synthesis - chemicalbook [chemicalbook.com]

- 7. web.mit.edu [web.mit.edu]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 12. How Do Factor Xa Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 15. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Trifluoromethoxy)terephthalic Acid for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Physicochemical Properties, and Potential Applications in Medicinal Chemistry and Materials Science.

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)terephthalic acid, a fluorinated aromatic dicarboxylic acid of increasing interest to researchers in drug discovery and materials science. This document outlines its commercial availability, key physicochemical data, and explores its potential applications, drawing from available scientific and technical literature.

Commercial Availability

This compound is available from a number of commercial chemical suppliers. These vendors offer the compound in varying purities and quantities, suitable for research and development purposes. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

| Supplier | Website | Notes |

| Apollo Scientific | --INVALID-LINK-- | Lists the compound with CAS number 175278-21-4. |

| ChemicalBook | --INVALID-LINK-- | Lists multiple vendors including ATK CHEMICAL COMPANY LIMITED and GIHI CHEMICALS CO.,LIMITED. |

| PubChem | --INVALID-LINK-- | Provides a list of chemical vendors for this compound. |

| Sigma-Aldrich | --INVALID-LINK-- | Offers a range of substituted terephthalic acids. |

| Synthonix | --INVALID-LINK-- | Specializes in fluorinated building blocks for research. |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Chemical Formula | C₉H₅F₃O₅ | PubChem[1] |

| Molecular Weight | 250.13 g/mol | PubChem[1] |

| CAS Number | 175278-21-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-(Trifluoromethoxy)benzene-1,4-dicarboxylic acid | PubChem[1] |

Spectroscopic Data: While a comprehensive set of spectra is not readily available in public databases, ChemicalBook indicates the availability of 1H NMR, IR, and MS spectra for this compound.[2] Researchers are encouraged to request this data directly from the supplier or perform their own analytical characterization upon receipt of the material.

Synthesis and Experimental Protocols

A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in the readily accessible scientific literature. However, based on general principles of organic synthesis for related compounds, a plausible synthetic route can be proposed. The synthesis would likely involve the introduction of the trifluoromethoxy group onto a suitably substituted benzene ring, followed by the formation or modification of the carboxylic acid functionalities.

One potential synthetic pathway could start from a substituted toluene derivative, which is then subjected to trifluoromethoxylation, followed by oxidation of the methyl groups to carboxylic acids. The diagram below illustrates a generalized workflow for such a synthesis.

References

IUPAC name for C9H5F3O5 dicarboxylic acid

An In-depth Technical Guide on 4-(Trifluoromethyl)benzene-1,2-dicarboxylic Acid

This technical guide provides a comprehensive overview of 4-(trifluoromethyl)benzene-1,2-dicarboxylic acid, a key intermediate in the synthesis of various functional molecules. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

The compound with the molecular formula C9H5F3O4 is identified as 4-(trifluoromethyl)phthalic acid. Phthalic acid is the common name for benzene-1,2-dicarboxylic acid. Therefore, the systematic IUPAC name for this compound is 4-(trifluoromethyl)benzene-1,2-dicarboxylic acid .

Physicochemical Data

A summary of the key physicochemical properties of 4-(trifluoromethyl)benzene-1,2-dicarboxylic acid is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(Trifluoromethyl)benzene-1,2-dicarboxylic acid | |

| Common Name | 4-(Trifluoromethyl)phthalic acid | [1] |

| CAS Number | 835-58-5 | [1][2][3] |

| Molecular Formula | C9H5F3O4 | [2][4] |

| Molecular Weight | 234.13 g/mol | [5][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 151 °C - 178 °C | [2][3][6] |

| Boiling Point | 350.9 ± 42.0 °C (Predicted) | [3] |

| Density | 1.581 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.74 ± 0.10 (Predicted) | [3] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of 4-(trifluoromethyl)phthalic acid is outlined below.[6]

Materials and Reagents

-

Methyl 2-cyano-4-trifluoromethyl-benzoate (102.3 g)

-

Sodium hydroxide pellets (108 g)

-

Water (900 cc)

-

Methanol (1,900 cc)

-

Animal charcoal (0.6 g)

-

Hydrochloric acid (d = 1.19) (100 cc)

-

Ethyl ether (2.25 liters)

-

Anhydrous magnesium sulphate (40 g)

Procedure

-

A mixture of methyl 2-cyano-4-trifluoromethyl-benzoate, sodium hydroxide pellets, water, and methanol is heated to reflux for 12 hours.

-

The resulting solution is decolorized with animal charcoal.

-

After filtration, hydrochloric acid is added to the solution.

-

The mixture is then extracted with ethyl ether.

-

The organic layer is dried over anhydrous magnesium sulphate.

-

Following filtration and concentration of the filtrate, 4-(trifluoromethyl)phthalic acid is obtained.

Synthesis Workflow Diagram

References

literature review of trifluoromethoxy substituted aromatic acids

An In-depth Technical Guide to Trifluoromethoxy Substituted Aromatic Acids for Researchers, Scientists, and Drug Development Professionals.

Introduction

Trifluoromethoxy (-OCF₃) substituted aromatic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group, often described as a "super-halogen," imparts a unique combination of properties to the aromatic scaffold.[1][2] These properties, including high lipophilicity, metabolic stability, and distinct electronic characteristics, make these compounds valuable building blocks for the synthesis of complex and high-value Active Pharmaceutical Ingredients (APIs) and other functional materials.[3][4][5]

The incorporation of the -OCF₃ group can profoundly influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[3] This often leads to enhanced bioavailability, improved metabolic stability, and a reduced potential for off-target effects, which are critical factors in the drug discovery and development process.[3][4] This technical guide provides a comprehensive literature review of the synthesis, properties, and applications of trifluoromethoxy substituted aromatic acids, with a focus on experimental details and quantitative data.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group's utility stems from its unique electronic and physical properties. It is strongly electron-withdrawing due to the three highly electronegative fluorine atoms, yet it can also act as a weak π-donor through the oxygen lone pairs.[1][6] This dual nature influences the reactivity of the aromatic ring. Furthermore, the -OCF₃ group is one of the most lipophilic substituents used in drug design.[4][7]

Key Physicochemical Parameters

The following table summarizes key quantitative parameters that describe the properties of the trifluoromethoxy group compared to other common substituents. This data is crucial for computational modeling and predictive analysis in drug design.

| Substituent | Pauling Electronegativity (χ) | Hansch Lipophilicity Parameter (π) |

| H | 2.1 | 0.00 |

| F | 4.0 | 0.14 |

| Cl | 3.0 | 0.71 |

| CH₃ | 2.3 | 0.56 |

| CF₃ | 3.5 | 0.88 |

| OCH₃ | 2.7 | -0.02 |

| OCF₃ | 3.7 | 1.04 |

Source: Data compiled from multiple sources.[1][6][7]

Acidity of Trifluoromethoxy Substituted Benzoic Acids

The position of the -OCF₃ group on the aromatic ring significantly affects the acidity (pKa) of the carboxylic acid functional group. This is a critical consideration in drug design as it influences the ionization state of the molecule at physiological pH.

| Substituent Position | pKa of Substituted Benzoic Acid |

| ortho-OCF₃ | 3.95 |

| meta-OCF₃ | 3.84 |

| para-OCF₃ | 3.99 |

| H (unsubstituted) | 4.20 |

Source: Data compiled from multiple sources.[1][6][8]

As shown in the table, the electron-withdrawing nature of the trifluoromethoxy group increases the acidity (lowers the pKa) of benzoic acid, regardless of its position, compared to the unsubstituted parent acid.[8]

Synthesis of Trifluoromethoxy Substituted Aromatic Acids

The introduction of the trifluoromethoxy group into organic molecules is challenging due to the instability of the trifluoromethoxide anion.[2][4] However, several methods have been developed over the years. Early methods often required harsh conditions and toxic reagents, such as the use of SF₄/HF or phosgene derivatives.[9] More recent advancements have provided milder and more user-friendly protocols.

A general workflow for synthesizing trifluoromethoxy substituted aromatic compounds often involves the introduction of the -OCF₃ group onto a pre-functionalized arene, which can then be converted to a carboxylic acid.

Caption: General workflow for the synthesis of trifluoromethoxy aromatic acids.

Detailed Experimental Protocol: Synthesis of a Trifluoromethoxy-Substituted Benzoate Derivative

This section details a modern, user-friendly protocol for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate. This method utilizes the stable and commercially available Togni reagent II for the trifluoromethoxylation step and proceeds via an OCF₃-group migration.[10] The resulting benzoate can be hydrolyzed to the corresponding benzoic acid.

Workflow Diagram

Caption: Experimental workflow for ortho-trifluoromethoxylation via rearrangement.

Step 1: Synthesis of Precursor - Methyl 4-(N-hydroxyacetamido)benzoate [10]

-

Reduction: Start with the reduction of methyl 4-nitrobenzoate to form methyl 4-(N-hydroxyamino)benzoate.

-

Acetylation:

-

Dissolve methyl 4-(N-hydroxyamino)benzoate (1.00 equiv) in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere.

-

Cool the mixture to 0 °C.

-

Prepare a solution of acetyl chloride (1.20 equiv) in anhydrous Et₂O.

-

Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 ml/hr.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Filter the resulting precipitate and wash with Et₂O to obtain the precursor, methyl 4-(N-hydroxyacetamido)benzoate.

-

Step 2: N-Trifluoromethoxylation [10]

-

Inside a nitrogen-filled glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs₂CO₃ (10.0 mol%), and Togni reagent II (1.20 equiv) in an oven-dried round-bottom flask.

-

Add anhydrous acetonitrile (MeCN) to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

Step 3: OCF₃ Migration to Synthesize Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate [10]

-

Dissolve the product from Step 2 in nitromethane (MeNO₂).

-

Heat the solution at 120 °C for 12 hours in a sealed tube.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Applications in Drug Development and Medicinal Chemistry

Trifluoromethoxy substituted aromatic acids are versatile synthons for medicinal chemists.[3] The carboxylic acid group provides a reactive handle for transformations such as amide bond formation or esterification, while the trifluoromethoxy-substituted phenyl ring serves as a stable, functionalized core.[3]

These building blocks are used to synthesize novel therapeutic agents targeting a wide range of diseases, from oncology to metabolic disorders.[3][11] For example, 3-fluoro-5-(trifluoromethyl)benzoic acid has been used in the synthesis of inhibitors of the influenza A virus.[12] The presence of the -OCF₃ group is instrumental in fine-tuning the ADME properties of the final drug molecule, leading to improved efficacy and safety profiles.[3][4]

Conclusion

Trifluoromethoxy substituted aromatic acids are of paramount importance in modern chemical research, particularly in the field of drug discovery. Their unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character allows for the rational design of molecules with enhanced pharmacokinetic and pharmacodynamic properties. While their synthesis has historically been challenging, modern methods have made these valuable building blocks more accessible. The continued development of novel synthetic routes and a deeper understanding of the structure-activity relationships governed by the trifluoromethoxy group will undoubtedly lead to the discovery of next-generation pharmaceuticals and advanced materials.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 2-(Trifluoromethoxy)terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the synthesis of Metal-Organic Frameworks (MOFs) using 2-(trifluoromethoxy)terephthalic acid as an organic linker. The introduction of the trifluoromethoxy group (-OCF3) into the MOF structure is anticipated to impart unique properties, such as increased hydrophobicity and altered electronic characteristics, making these materials promising candidates for a variety of applications, including gas storage and separation, catalysis, and drug delivery.[1][2][3]

Introduction to this compound in MOF Synthesis

This compound is a functionalized aromatic dicarboxylic acid.[4] The presence of the trifluoromethoxy group can influence the resulting MOF's properties in several ways. The high electronegativity of the fluorine atoms can create specific adsorption sites for certain molecules, potentially enhancing selectivity in gas separation applications.[1] Furthermore, the bulky and hydrophobic nature of the -OCF3 group can increase the material's stability in humid environments and modify the pore chemistry, which is advantageous for applications such as drug delivery.[1][2]

Hypothetical Performance Data

The following table summarizes the expected, hypothetical quantitative data for a MOF synthesized with this compound, designated here as "F-MOF-1". This data is based on typical values for fluorinated MOFs and serves as a target for characterization.

| Property | Expected Value | Significance |

| BET Surface Area | 800 - 1500 m²/g | High surface area is crucial for adsorption-based applications like gas storage and catalysis.[2][5] |

| Pore Volume | 0.4 - 0.8 cm³/g | Indicates the total space available within the pores for guest molecules. |

| CO₂ Adsorption Capacity | 2 - 5 mmol/g (at 298 K, 1 bar) | The trifluoromethoxy group may enhance CO₂ affinity.[1] |

| Water Vapor Uptake | Low | Increased hydrophobicity is expected due to the fluorine content.[1] |

| Thermal Stability | Up to 350 °C | Good thermal stability is essential for many industrial applications.[5] |

Experimental Protocol: Solvothermal Synthesis of F-MOF-1

This protocol describes a general method for the solvothermal synthesis of a crystalline MOF using this compound and zinc nitrate hexahydrate.[6]

Materials:

-

This compound (C₉H₅F₃O₅)[4]

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Methanol

Procedure:

-

In a 20 mL glass vial, combine 0.1 mmol of zinc nitrate hexahydrate, 0.1 mmol of this compound, and 10 mL of DMF.

-

Sonicate the mixture for 10 minutes to ensure complete dissolution of the reagents.[6]

-

Seal the vial tightly and place it in an isothermal oven.

-

Heat the vial to 120 °C for 48 hours.

-

Allow the oven to cool down to room temperature naturally.

-

Collect the resulting crystals by filtration or centrifugation.[7]

-

Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

To activate the MOF, exchange the DMF solvent within the pores with a more volatile solvent. Immerse the crystals in methanol for 24 hours, replacing the methanol at least three times during this period.

-

Dry the activated MOF under vacuum at 150 °C for 12 hours to remove the methanol and any residual DMF.[6]

Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the solvothermal synthesis workflow and the logical design process for developing MOFs with specific applications.

Caption: General workflow for the solvothermal synthesis of MOFs.

Caption: Design logic for MOFs from the specified ligand.

Potential Applications in Drug Development

The unique properties of MOFs synthesized with this compound make them interesting candidates for drug delivery applications. The increased hydrophobicity could lead to better encapsulation of hydrophobic drug molecules and potentially control the release profile. The tunability of the pore size and functionality allows for the design of MOFs that can target specific cells or tissues.[3] Further research in this area could involve loading these MOFs with therapeutic agents and studying their in vitro and in vivo release kinetics and efficacy.

References

- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]

- 2. profmof.com [profmof.com]

- 3. Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review | MDPI [mdpi.com]

- 4. This compound | C9H5F3O5 | CID 2777354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

Application Notes and Protocols: 2-(Trifluoromethoxy)terephthalic Acid as a Linker for Porous Coordination Polymers

Disclaimer: As of December 2025, publicly available research detailing the synthesis and specific applications of porous coordination polymers (PCPs), or metal-organic frameworks (MOFs), utilizing 2-(trifluoromethoxy)terephthalic acid as a primary organic linker is limited. The following application notes and protocols are therefore based on established methodologies for analogous terephthalate-based PCPs and those incorporating other trifluoromethyl and trifluoromethoxy functional groups. These protocols are intended to serve as a foundational guide for researchers and drug development professionals exploring the potential of this specific linker.

Introduction: The Potential of this compound in Porous Coordination Polymers

Porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters bridged by organic ligands. The choice of the organic linker is critical in dictating the resulting PCP's properties, including pore size, surface area, and chemical functionality.

This compound is a promising yet underexplored linker for the synthesis of novel PCPs. The incorporation of the trifluoromethoxy (-OCF₃) group is anticipated to impart unique properties to the resulting frameworks. The high electronegativity and lipophilicity of the -OCF₃ group can enhance the framework's stability, modify its interaction with guest molecules, and potentially introduce specific catalytic or drug-binding sites. These characteristics make PCPs derived from this linker attractive candidates for applications in gas storage and separation, catalysis, and targeted drug delivery.

Synthesis Protocols

Synthesis of this compound

A general synthetic route to this compound is outlined below. This protocol is based on common organic synthesis transformations.

Workflow for the Synthesis of this compound

Caption: A potential synthetic pathway for this compound.

Protocol:

-

Trifluoromethoxylation: In a dried Schlenk flask under an inert atmosphere, combine 2-bromo-p-xylene, copper(I) iodide (CuI), 1,10-phenanthroline, and cesium carbonate (Cs₂CO₃) in N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated to 120°C and stirred for 24-48 hours. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with aqueous ammonia and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-(trifluoromethoxy)-p-xylene, is purified by column chromatography.

-

Oxidation: The purified 2-(trifluoromethoxy)-p-xylene is suspended in a mixture of water and pyridine. Potassium permanganate (KMnO₄) is added portion-wise, and the mixture is heated to reflux for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the excess KMnO₄ is quenched with a saturated solution of sodium bisulfite. The mixture is filtered to remove manganese dioxide. The filtrate is acidified with concentrated hydrochloric acid (HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system yields pure this compound.

Synthesis of a Porous Coordination Polymer (Generic Protocol)

The following solvothermal method is a general procedure for the synthesis of a PCP using a terephthalate-based linker. Optimization of reaction conditions (temperature, time, solvent, and metal-to-linker ratio) is crucial for obtaining a crystalline and porous material.

Workflow for the Solvothermal Synthesis of a PCP

Caption: A generalized workflow for the synthesis of a porous coordination polymer.

Protocol:

-

Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and a metal salt (e.g., zinc nitrate hexahydrate, copper nitrate trihydrate) in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF), ethanol, and water. The molar ratio of linker to metal salt should be systematically varied to optimize the synthesis.

-

Solvothermal Reaction: Seal the vial in a Teflon-lined stainless-steel autoclave. Place the autoclave in a preheated oven at a constant temperature (typically between 80 °C and 120 °C) for 24 to 72 hours.

-

Isolation and Washing: After the reaction, allow the autoclave to cool slowly to room temperature. The resulting crystals are collected by filtration and washed several times with the mother liquor and then with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

-

Activation: To remove the solvent molecules occluded within the pores, the as-synthesized crystals are immersed in a volatile solvent (e.g., chloroform or acetone) for 2-3 days, during which the solvent is decanted and replaced with fresh solvent several times. The solvent-exchanged material is then activated by heating under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to yield the porous framework.

Characterization of the Porous Coordination Polymer

A combination of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting PCP.

| Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. |

| Single-Crystal X-ray Diffraction (SCXRD) | Determines the precise crystal structure, including connectivity, bond lengths, and pore dimensions. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the framework and determines the temperature at which solvent molecules are removed and the framework decomposes. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate groups of the linker to the metal centers. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | Measures the surface area (BET), pore volume, and pore size distribution of the activated material. |

Application Notes and Protocols

Gas Adsorption and Separation

PCPs with fluorinated linkers are excellent candidates for selective gas adsorption due to the specific interactions between the fluorine atoms and certain gas molecules.

Potential Application: Selective capture of CO₂ or hydrocarbons from gas mixtures.

Experimental Protocol: CO₂ Adsorption Measurement

-

Sample Preparation: Activate a known mass of the PCP sample under a high vacuum and elevated temperature to ensure the pores are free of guest molecules.

-

Adsorption Isotherm: Introduce a known amount of CO₂ gas into the sample chamber at a constant temperature (e.g., 273 K or 298 K).

-

Data Collection: Measure the amount of gas adsorbed by the sample at various pressures to construct an adsorption isotherm.

-

Data Analysis: Calculate the CO₂ uptake capacity at a given pressure (e.g., 1 atm). The selectivity for CO₂ over other gases (e.g., N₂, CH₄) can be estimated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.

Table of Expected Gas Adsorption Properties (Hypothetical Data)

| Gas | Uptake at 1 atm, 298 K (cm³/g) | Selectivity (CO₂/N₂) | Selectivity (CO₂/CH₄) |

| CO₂ | 50 - 100 | 30 - 60 | 5 - 10 |

| N₂ | 1 - 5 | - | - |

| CH₄ | 10 - 20 | - | - |

Heterogeneous Catalysis

The metal nodes and functionalized linkers in PCPs can act as active sites for catalysis.

Potential Application: Lewis acid catalysis for organic transformations, such as the cyanosilylation of aldehydes.

Experimental Protocol: Catalytic Cyanosilylation

-

Reaction Setup: In a dried reaction vessel, add the activated PCP catalyst, the aldehyde substrate, and a solvent (e.g., dichloromethane).

-

Initiation: Add trimethylsilyl cyanide (TMSCN) to the mixture and stir at a constant temperature.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.

-

Catalyst Recycling: After the reaction is complete, recover the PCP catalyst by centrifugation or filtration, wash it with a suitable solvent, and dry it for reuse in subsequent catalytic cycles.

Table of Catalytic Performance (Hypothetical Data)

| Substrate | Conversion (%) | Selectivity (%) | Catalyst Reusability (No. of Cycles) |

| Benzaldehyde | >95 | >99 | >5 |

| 4-Methoxybenzaldehyde | >95 | >99 | >5 |

Drug Delivery

The porous nature and tunable functionality of PCPs make them suitable for encapsulating and releasing therapeutic agents. The lipophilic -OCF₃ group may enhance the loading of hydrophobic drugs.

Potential Application: Controlled release of anticancer drugs like Doxorubicin or 5-Fluorouracil.

Workflow for Drug Loading and Release

Caption: A schematic representation of the drug loading and release process using a PCP.

Experimental Protocol: Drug Loading and In Vitro Release

-

Drug Loading: Disperse the activated PCP in a concentrated solution of the drug in a suitable solvent. Stir the suspension for 24-48 hours at room temperature in the dark. Collect the drug-loaded PCP by centrifugation, wash it to remove the surface-adsorbed drug, and dry it under vacuum.

-

Quantification of Loaded Drug: Digest a known amount of the drug-loaded PCP in an acidic solution. Determine the concentration of the drug in the resulting solution using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) to calculate the drug loading efficiency.

-

In Vitro Release: Suspend a known amount of the drug-loaded PCP in a release medium (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4 and endosomal pH 5.5). At predetermined time intervals, take an aliquot of the release medium, and replace it with an equal volume of fresh medium. Quantify the amount of drug released in the aliquot using UV-Vis spectroscopy or HPLC.

Table of Drug Delivery Parameters (Hypothetical Data)

| Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |

| Doxorubicin | 10 - 20 | 70 - 90 | 15 - 30 | 40 - 70 |

| 5-Fluorouracil | 5 - 15 | 60 - 80 | 20 - 40 | 50 - 80 |

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and the synthesized PCPs. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All syntheses and handling of volatile solvents should be performed in a well-ventilated fume hood. The toxicity of the synthesized PCPs should be evaluated before any in vivo applications.

Synthesis of Fluorinated Metal-Organic Frameworks Using Terephthalate Derivatives for Drug Development Applications

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for various applications, including drug delivery. The incorporation of fluorine atoms into the organic linkers, such as terephthalate derivatives, can further enhance the properties of MOFs, leading to increased hydrophobicity, stability, and unique host-guest interactions, which are advantageous for drug delivery systems.

These application notes provide detailed protocols for the synthesis of fluorinated metal-organic frameworks using terephthalate derivatives, their characterization, and their potential application in drug delivery, with a focus on rare-earth-based MOFs.

Synthesis of Fluorinated Metal-Organic Frameworks

Two primary examples of fluorinated MOFs synthesized using the fluorinated linker 2,5-bis(trifluoromethyl)terephthalic acid (TTA) are the rare-earth-based RE-TTA-pcu and RE-TTA-fcu, where RE can be Yttrium (Y), Gadolinium (Gd), or Europium (Eu).[1][2][3]

Experimental Protocol: Synthesis of RE-TTA-pcu (RE = Y, Gd, Eu)

This protocol describes the synthesis of a fluorinated MOF with a primitive cubic (pcu) topology.

Materials:

-

Rare-earth(III) acetate hydrate (e.g., Eu(III) acetate hydrate)

-

2,5-bis(trifluoromethyl)terephthalic acid (TTA)

-

N,N-Dimethylformamide (DMF)

-

Concentrated nitric acid

Procedure:

-

In a 20 mL glass vial, dissolve the rare-earth(III) acetate hydrate (0.104 mmol) and TTA (18 mg, 0.0596 mmol) in 11 mL of DMF.

-

Add 0.05 mL of concentrated nitric acid to the mixture.

-

Sonicate the mixture for two minutes to ensure homogeneity.

-

Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

-

After cooling to room temperature, transparent colorless rectangular crystals will be obtained.

-

Wash the crystals three times with 5 mL of DMF.

-

Dry the crystals at 80 °C for 24 hours.

Experimental Protocol: Synthesis of RE-TTA-fcu (RE = Y, Gd, Eu)